molecular formula C14H11ClN2O B398326 N'-benzylidene-3-chlorobenzohydrazide

N'-benzylidene-3-chlorobenzohydrazide

Cat. No.: B398326
M. Wt: 258.7g/mol
InChI Key: ZIPFABKHIXMJBE-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-benzylidene-3-chlorobenzohydrazide is a synthetic Schiff base compound formed via the condensation of 3-chlorobenzohydrazide and benzaldehyde . This hydrazide-containing scaffold is characterized by its hydrazone group (-CO-NH-N=CH-), which serves as a key pharmacophore in medicinal chemistry research. Compounds of this class are of significant interest in early-stage drug discovery for their potential as enzyme inhibitors. Specifically, structurally similar N'-substituted benzylidene benzohydrazides have been designed and synthesized as potent, non-competitive inhibitors of the enzyme α-glucosidase, showcasing potential for research into type-2 diabetes management . The mechanism of action for these analogues involves binding to an allosteric site on the enzyme, which is investigated through fluorescence quenching and molecular docking studies . In material science, the molecular structure allows for the formation of extensive intermolecular hydrogen bonding, including N-H···O and O-H···N bonds, which can facilitate the creation of stable supramolecular architectures and crystalline layers . This property makes it a candidate for exploration in advanced materials design. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.7g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-chlorobenzamide

InChI

InChI=1S/C14H11ClN2O/c15-13-8-4-7-12(9-13)14(18)17-16-10-11-5-2-1-3-6-11/h1-10H,(H,17,18)/b16-10+

InChI Key

ZIPFABKHIXMJBE-MHWRWJLKSA-N

SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Key Structural Features Reference
N'-Benzylidene-3-chlorobenzohydrazide 3-Cl, benzylidene E-configuration; dihedral angle = 13.8°
(E)-N’-(3-Chlorobenzylidene)-3-(hydroxy)benzohydrazide (6g) 3-Cl, 3-hydroxy-2-methyl-4-oxopyridinyl IR peaks: 3430 (N–H), 1662 (C=O)
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 2-OH, 3,4,5-OCH₃ Intramolecular O—H⋯N; intermolecular N—H⋯O bonds
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene, 4-pentadecyl Enhanced lipophilicity due to long alkyl chain
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide 3-NO₂, 3-NO₂-benzylidene Strong electron-withdrawing groups; higher reactivity

Key Observations:

  • Electron-withdrawing vs. donating groups: Chloro (Cl) and nitro (NO₂) substituents enhance electrophilicity, while methoxy (OCH₃) and hydroxy (OH) groups donate electrons, altering reactivity .
  • Hydrogen bonding : The 2-hydroxybenzylidene derivative forms intramolecular O—H⋯N bonds, enhancing planarity, whereas the title compound relies on intermolecular N—H⋯O bonds for stability .

Crystal Packing and Stability

  • Intermolecular hydrogen bonds (N—H⋯O, C—H⋯O) in the title compound contrast with the intramolecular bonds in hydroxy-substituted derivatives, affecting solubility and thermal stability .

Preparation Methods

Stepwise Synthesis from 3-Chlorobenzoic Acid

The most widely reported method involves a two-step process:

  • Esterification of 3-Chlorobenzoic Acid

    • Reagents : 3-Chlorobenzoic acid, absolute ethanol, concentrated sulfuric acid.

    • Procedure : 3-Chlorobenzoic acid undergoes esterification with ethanol in the presence of sulfuric acid as a catalyst. The mixture is refluxed for 3 hours, yielding ethyl 3-chlorobenzoate.

    • Yield : 86%.

    • Characterization :

      • IR : C=O stretch at 1746 cm⁻¹ (ester carbonyl).

      • ¹H NMR : Aromatic protons at δ 7.92–7.43 ppm, ethyl group signals at δ 4.35 (q) and 1.35 (t).

  • Hydrazinolysis to Form 3-Chlorobenzohydrazide

    • Reagents : Ethyl 3-chlorobenzoate, hydrazine hydrate (80%), methanol.

    • Procedure : The ester reacts with excess hydrazine hydrate in methanol under stirring at 27°C for 2.5 hours. The product precipitates upon adding cold water.

    • Yield : 79%.

    • Characterization :

      • IR : N-H stretches at 3374 cm⁻¹, amidic C=O at 1663 cm⁻¹.

      • ¹H NMR : NH₂ protons at δ 9.85 ppm (s), aromatic protons at δ 7.59–7.43 ppm.

  • Condensation with Benzaldehyde

    • Reagents : 3-Chlorobenzohydrazide, benzaldehyde, glacial acetic acid, methanol.

    • Procedure : Equimolar amounts of 3-chlorobenzohydrazide and benzaldehyde are stirred in methanol with a few drops of glacial acetic acid at 27°C for 2 hours. The product is isolated via precipitation with cold water.

    • Yield : 76%.

    • Characterization :

      • IR : Imine (C=N) stretch at 1686 cm⁻¹, C-Cl at 709 cm⁻¹.

      • ¹H NMR : Benzylidene proton (CH=N) at δ 8.72 ppm (s), aromatic protons at δ 7.92–7.43 ppm.

Solvent and Catalyst Optimization

  • Solvent Effects : Methanol is preferred over ethanol due to better solubility of intermediates.

  • Catalytic Systems : Glacial acetic acid (0.5–1.0 mol%) enhances reaction rates by protonating the carbonyl oxygen, facilitating nucleophilic attack by hydrazide.

Microwave-Assisted Synthesis

Analytical and Spectroscopic Characterization

Spectroscopic Data Compilation

Parameter IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
3-Chlorobenzohydrazide 3374 (N-H), 1663 (C=O)9.85 (s, NH₂), 7.59–7.43 (m)167.2 (C=O), 134.1–126.3 (Ar)
N'-Benzylidene Derivative 1686 (C=N), 709 (C-Cl)8.72 (s, CH=N), 7.92–7.43 (m)160.1 (C=N), 134.8–126.5 (Ar)

Purity Assessment

  • Thin-Layer Chromatography (TLC) : Ethyl acetate/n-hexane (3:7) is used to monitor reaction progress, with Rf values of 0.42 for the hydrazide and 0.68 for the hydrazone.

  • Melting Points : The final compound exhibits a sharp melting point at 152–154°C, confirming crystalline purity.

Mechanistic Insights and Reaction Kinetics

Condensation Mechanism

The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate. Acid catalysis facilitates proton transfer and dehydration to yield the hydrazone.

Rate-Limiting Steps

  • Hydrazide Formation : Hydrazinolysis of the ester is rate-limited by nucleophilic substitution at the carbonyl carbon.

  • Imine Formation : Protonation of the aldehyde carbonyl accelerates the condensation step.

Scalability and Industrial Relevance

Gram-Scale Synthesis

The method described in has been validated at 20–50 mmol scales with consistent yields (75–81%), demonstrating feasibility for pilot-scale production.

Comparative Analysis of Synthetic Routes

Parameter Classical Method Microwave-Assisted
Reaction Time 2–3 hours10–15 minutes
Yield 76–83%85–90%
Energy Consumption HighLow

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